Sub‑10 nM BRD4 Bromodomain 2 (BD2) Inhibition with ~7.4‑Fold Selectivity Over BD1 – Outperforming Pan‑BET Inhibitor JQ1 in BD2‑Biased Activity
In a fluorescence‑based biochemical assay using His‑tagged BRD4 bromodomain 2 and a tetra‑acetylated H4(1‑21) peptide substrate, the target compound inhibited BRD4 BD2 with an IC₅₀ of 5.30 nM, while it inhibited BRD4 BD1 with an IC₅₀ of 39 nM, yielding a BD1/BD2 selectivity ratio of ~7.4 [1]. By comparison, the archetypal pan‑BET inhibitor (+)-JQ1 exhibits IC₅₀ values of 77 nM for BRD4 BD1 and 33 nM for BRD4 BD2 – a BD1/BD2 ratio of ~2.3 [2]. Thus, the target compound is approximately 6.2‑fold more potent against BRD4 BD2 than JQ1 and achieves >3‑fold greater discrimination between the two bromodomains.
| Evidence Dimension | BRD4 bromodomain 2 (BD2) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 5.30 nM (BRD4 BD2); IC₅₀ = 39 nM (BRD4 BD1) |
| Comparator Or Baseline | (+)-JQ1: IC₅₀ = 33 nM (BRD4 BD2); IC₅₀ = 77 nM (BRD4 BD1) |
| Quantified Difference | Target compound is ~6.2‑fold more potent on BD2 than JQ1; ~7.4‑fold BD2‑over‑BD1 selectivity vs. ~2.3‑fold for JQ1 |
| Conditions | Fluorescence‑based biochemical inhibition assay; His‑tagged BRD4 bromodomains; [Lys(5,8,12,16)Ac] H4(1‑21) peptide substrate |
Why This Matters
For research groups aiming to dissect BD2‑specific biology or develop BD2‑selective PROTACs, the target compound provides markedly better starting potency and domain selectivity than the industry‑standard probe JQ1.
- [1] BindingDB. BDBM50562273 – BRD4 BD2 IC₅₀ = 5.30 nM; BRD4 BD1 IC₅₀ = 39 nM. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50562273 (accessed 2026‑04‑29). View Source
- [2] Filippakopoulos, P. et al. Selective inhibition of BET bromodomains. Nature 468, 1067–1073 (2010); commercial vendor data for (+)-JQ1 (BRD4 BD1 IC₅₀ = 77 nM; BD2 IC₅₀ = 33 nM). View Source
